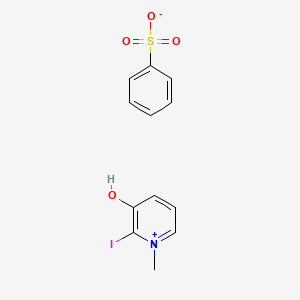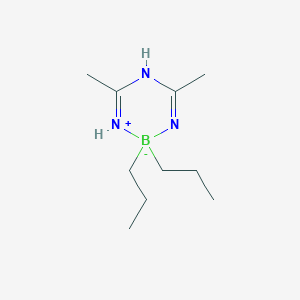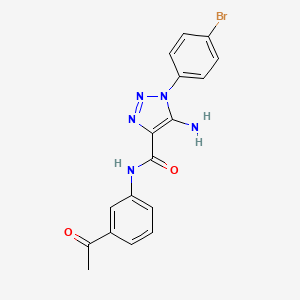
3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate, also known as HIPIP, is a chemical compound that has gained significant attention in scientific research. It is a redox-active molecule that has been used as a model compound for studying electron transfer reactions in photosynthetic systems.
作用机制
The mechanism of action of 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate involves its ability to accept electrons. It has a high electron affinity, which allows it to accept electrons from other compounds. The accepted electrons are transferred to other molecules, leading to a cascade of electron transfer reactions. This mechanism has been studied extensively in photosynthetic systems, where it plays a crucial role in the conversion of light energy into chemical energy.
Biochemical and Physiological Effects:
3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate does not have any known biochemical or physiological effects on living organisms. It is primarily used as a research tool for studying electron transfer reactions.
实验室实验的优点和局限性
One of the main advantages of using 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate in lab experiments is its high electron affinity. This property allows it to accept electrons from other compounds, making it an excellent redox probe for studying electron transfer reactions. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to using 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate in lab experiments. It is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, its redox properties can be affected by the presence of other compounds in the reaction mixture, making it difficult to control the reaction conditions.
未来方向
There are several future directions for research involving 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate. One area of research is the development of new electron transfer models using 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate as a model compound. Another area of research is the use of 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate in the development of new redox probes for studying electron transfer reactions in living organisms. Additionally, there is potential for the use of 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate in the development of new materials with unique electronic properties. Overall, 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate is a versatile compound with many potential applications in scientific research.
合成方法
The synthesis of 3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate involves the reaction between 2-iodo-3-hydroxypyridine and benzenesulfonyl chloride in the presence of a base. The reaction yields a red-orange solid that is purified through recrystallization. The purity of the compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
3-hydroxy-2-iodo-1-methylpyridinium benzenesulfonate has been widely used in scientific research as a model compound for studying electron transfer reactions. It has been used in studies of photosynthetic electron transfer, where it acts as an electron acceptor. It has also been used in studies of electron transfer in proteins and enzymes. Additionally, it has been used as a redox probe for studying the redox properties of various compounds.
属性
IUPAC Name |
benzenesulfonate;2-iodo-1-methylpyridin-1-ium-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO.C6H6O3S/c1-8-4-2-3-5(9)6(8)7;7-10(8,9)6-4-2-1-3-5-6/h2-4H,1H3;1-5H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBBCWOELWGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1I)O.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-iodo-1-methylpyridinium benzenesulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B5155305.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5155319.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5155352.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B5155363.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)